molecular formula C12H17NO2 B13561047 2-amino-2-(4-ethylphenyl)butanoic Acid

2-amino-2-(4-ethylphenyl)butanoic Acid

Cat. No.: B13561047
M. Wt: 207.27 g/mol
InChI Key: BRRYTFILRTYCEY-UHFFFAOYSA-N
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Description

2-amino-2-(4-ethylphenyl)butanoic acid is an organic compound with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . It is a derivative of butanoic acid, featuring an amino group and an ethyl-substituted phenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(4-ethylphenyl)butanoic acid typically involves the reaction of 4-ethylbenzaldehyde with a suitable amine, followed by a series of steps including reduction and carboxylation . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(4-ethylphenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-amino-2-(4-ethylphenyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing into its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-2-(4-ethylphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-phenylbutanoic acid
  • 2-amino-2-(4-methylphenyl)butanoic acid
  • 2-amino-2-(4-isopropylphenyl)butanoic acid

Uniqueness

2-amino-2-(4-ethylphenyl)butanoic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall stability .

Biological Activity

2-Amino-2-(4-ethylphenyl)butanoic acid, also known as α-amino-α-(4-ethylphenyl)butyric acid, is an organic compound with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol. This compound has garnered attention in various fields, particularly in biological research due to its potential effects on enzyme interactions and metabolic pathways.

Chemical Structure

  • Molecular Formula : C₁₂H₁₇NO₂
  • Molecular Weight : 207.27 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 340.4 °C at 760 mmHg
  • Flash Point : 159.7 °C

Synthesis Methods

The synthesis of this compound typically involves:

  • Reaction of 4-Ethylbenzaldehyde with Amine : This initial step is crucial for forming the backbone of the compound.
  • Reduction and Carboxylation : Subsequent reactions that refine the product into its final form.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. These interactions can modulate various biochemical pathways, influencing metabolic processes and potentially leading to therapeutic applications.

Enzyme Interactions

Research indicates that this compound can affect enzyme activity, particularly those involved in amino acid metabolism. For instance, studies have shown that it can act as a substrate or inhibitor for certain enzymes, impacting their functionality in metabolic pathways.

Antioxidant Activity

Some studies have suggested that derivatives of this compound exhibit antioxidant properties, which may contribute to cellular protection against oxidative stress. This activity is crucial for preventing cellular damage in various diseases, including cancer.

Antimicrobial Properties

There is emerging evidence that this compound has antimicrobial effects against various pathogens. In vitro studies reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics against strains such as E. faecalis and P. aeruginosa.

Case Studies

  • Anticancer Activity :
    • A study evaluating the cytotoxic effects of this compound on cancer cell lines demonstrated promising results, with IC50 values ranging from 7 to 20 µM against breast and pancreatic cancer cells.
    • The mechanism involved targeting specific signaling pathways that regulate cell proliferation and apoptosis.
  • Anti-inflammatory Effects :
    • In a controlled laboratory setting, compounds derived from this compound showed significant inhibition of pro-inflammatory cytokines like IL-6 and TNF-α, indicating potential use in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Amino-2-(4-methylphenyl)butanoic AcidMethyl group instead of ethylSimilar enzyme interactions
2-Amino-2-(4-isopropylphenyl)butanoic AcidIsopropyl group influencing stabilityPotentially higher reactivity

Properties

IUPAC Name

2-amino-2-(4-ethylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-9-5-7-10(8-6-9)12(13,4-2)11(14)15/h5-8H,3-4,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRYTFILRTYCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CC)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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